molecular formula C17H23N5O3 B2416615 (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2034438-14-5

(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2416615
CAS No.: 2034438-14-5
M. Wt: 345.403
InChI Key: IMXVGMPSRZFWEN-UHFFFAOYSA-N
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Description

(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrazine and pyrazole derivatives, followed by their coupling through a piperidine linker. Key steps may include:

    Formation of 6-methoxypyrazine: This can be synthesized from pyrazine through methylation reactions.

    Synthesis of 1,3,5-trimethyl-1H-pyrazole: This involves the alkylation of pyrazole.

    Coupling Reaction: The two moieties are linked via a piperidine ring, often using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions could target the pyrazine or pyrazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound may have several applications in scientific research:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: Possible applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone would depend on its specific interactions with biological targets. This could involve:

    Molecular Targets: Binding to proteins, enzymes, or receptors.

    Pathways Involved: Modulating signaling pathways, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-methoxyphenyl)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
  • (3-(6-chloropyrazin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Uniqueness

The unique combination of functional groups in (3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone may confer specific properties such as enhanced binding affinity, selectivity for certain biological targets, or improved stability under various conditions.

Properties

IUPAC Name

[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-11-16(12(2)21(3)20-11)17(23)22-7-5-6-13(10-22)25-15-9-18-8-14(19-15)24-4/h8-9,13H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXVGMPSRZFWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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